Cas no 2228305-75-5 (3-({imidazo1,2-apyridin-3-yl}methyl)piperidin-3-ol)

3-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidin-3-ol is a heterocyclic compound featuring a fused imidazopyridine core linked to a piperidin-3-ol moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity. The imidazopyridine fragment enhances binding affinity to biological targets, while the hydroxylated piperidine group offers synthetic versatility for further derivatization. Its rigid yet modifiable framework makes it a promising intermediate for developing bioactive molecules, including kinase inhibitors or neuroactive agents. The compound’s stability and synthetic accessibility further support its use in exploratory pharmacological research.
3-({imidazo1,2-apyridin-3-yl}methyl)piperidin-3-ol structure
2228305-75-5 structure
Product Name:3-({imidazo1,2-apyridin-3-yl}methyl)piperidin-3-ol
CAS No:2228305-75-5
MF:C13H17N3O
MW:231.293582677841
CID:5867389
PubChem ID:165640189
Update Time:2025-06-23

3-({imidazo1,2-apyridin-3-yl}methyl)piperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-({imidazo1,2-apyridin-3-yl}methyl)piperidin-3-ol
    • 3-({imidazo[1,2-a]pyridin-3-yl}methyl)piperidin-3-ol
    • EN300-1748450
    • 2228305-75-5
    • Inchi: 1S/C13H17N3O/c17-13(5-3-6-14-10-13)8-11-9-15-12-4-1-2-7-16(11)12/h1-2,4,7,9,14,17H,3,5-6,8,10H2
    • InChI Key: RINZUYGDTWTCCB-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CN=C3C=CC=CN23)CNCCC1

Computed Properties

  • Exact Mass: 231.137162174g/mol
  • Monoisotopic Mass: 231.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.6Ų

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Additional information on 3-({imidazo1,2-apyridin-3-yl}methyl)piperidin-3-ol

3-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidin-3-ol: A Comprehensive Overview

3-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidin-3-ol (CAS No. 2228305-75-5) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The molecule combines a piperidine ring with an imidazo[1,2-a]pyridine moiety, creating a unique architecture that contributes to its intriguing chemical properties.

The synthesis of 3-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidin-3-ol involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is often achieved through cyclization reactions involving appropriate precursors such as o-amino pyridines or related compounds. The subsequent attachment of the piperidine ring is carried out via nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents used. The presence of the hydroxyl group on the piperidine ring introduces additional complexity, as it can participate in hydrogen bonding and other non-covalent interactions that are critical for bioavailability and target binding.

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as modulators of various biological targets, including ion channels, enzymes, and receptors. For instance, research has shown that 3-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidin-3-ol exhibits potent inhibitory activity against certain kinase enzymes, making it a promising candidate for anticancer drug development. Additionally, its ability to modulate ion channels such as voltage-gated sodium channels suggests potential applications in the treatment of neuropathic pain and epilepsy.

The pharmacokinetic properties of CAS No. 2228305-75-5 have also been extensively studied. Preclinical data indicate that the compound demonstrates good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings are particularly encouraging for its potential translation into human clinical trials. Furthermore, safety assessments have revealed that imidazo[1,2-a]pyridine derivatives exhibit low toxicity profiles at therapeutic doses, which is a critical factor for their consideration as drug candidates.

One of the most exciting developments in recent years has been the exploration of imidazo[1,2-a]pyridine derivatives as scaffolds for drug design targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The unique structural features of CAS No. 2228305-75-5, including its ability to interact with both cholinergic and dopaminergic systems, make it an attractive lead compound for addressing these conditions. Ongoing research is focused on optimizing its pharmacodynamic properties to enhance efficacy while minimizing off-target effects.

In conclusion, 3-{Imidazo[1,2-a]pyridin-3-yllmethyl}piperidin--ol (CAS No. 2228305--75--5) represents a compelling example of how structural diversity can be leveraged to design novel therapeutic agents with broad biomedical applications. Its versatile chemical structure and promising biological profile position it as a key player in future drug discovery efforts across multiple therapeutic areas.

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